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Compound of Interest

Compound Name: Pelorol

cat. No.: B1251787

Pelorol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelorol is a marine-derived meroterpenoid, a class of natural products with a mixed
biosynthetic origin. Isolated from the sponge Dactylospongia elegans, this compound has
garnered significant attention within the scientific community due to its unique chemical
architecture and promising biological activities. Structurally, Pelorol integrates a
sesquiterpenoid drimane core with a substituted catechol moiety. This intricate structure is the
basis for its diverse pharmacological profile, which includes anti-inflammatory, antifungal, and
cytotoxic properties. This technical guide provides an in-depth overview of the chemical
structure, physicochemical properties, and biological activities of Pelorol, with a focus on its
mechanism of action in cancer cells. Detailed experimental protocols for its isolation and total
synthesis are also presented to aid researchers in their scientific endeavors.

Chemical Structure and Properties

Pelorol, with the molecular formula C22H3003, is a tetracyclic meroterpenoid. Its structure is
characterized by a drimane sesquiterpenoid skeleton fused to a hydroquinone-derived aromatic
ring. The absolute configuration of the naturally occurring enantiomer is (-)-Pelorol.
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Property Value Reference
Molecular Formula C22H3003

Exact Molecular Weight 342.2195 g/mol Calculated
Melting Point Not Reported

Optical Rotation [a]D25 -38.7 (c 0.1, CHCI3) [1]
1H-NMR See Table 2 [2]
13C-NMR See Table 3 [3]

Table 2: 1H-NMR Spectroscopic Data for a synthetic
intermediate of (-)-Pelorol (400 MHz, CDCI3)[2]
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
7.23 S 1H Ar-H
3.91 S 3H OCH3
3.87 S 3H OCH3
2.77-2.69 m 2H
2.57 dd, J=14.6,12.9 Hz 1H
1.73-1.62 m 3H
1.60-1.55 m 2H
1.49-1.44 m 1H
1.43-1.37 m 2H
1.27 S 3H CH3
1.21-1.11 m 2H
1.07 S 3H CH3
1.05-0.99 m 1H
0.96-0.92 m 1H
0.86 S 3H CH3
0.84 S 3H CHS3

Table 3: 13C-NMR Spectroscopic Data for (-)-Pelorol (101
MHz, CDCI3)[3]
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Chemical Shift (6) ppm
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18.35

16.3

Biological Activity and Signaling Pathway

Pelorol exhibits a range of biological activities, with its anticancer properties being of particular
interest. It has been shown to be an activator of the SH2 domain-containing inositol 5-
phosphatase (SHIP1) and an inhibitor of phosphatidylinositol 3-kinase (P13K).[4] This dual
activity modulates the PI3K/Akt signaling pathway, a critical regulator of cell growth,
proliferation, and survival that is often dysregulated in cancer.

In human melanoma cells, Pelorol's modulation of the PI3K/Akt pathway leads to the induction
of apoptosis.[5] The proposed signaling cascade is initiated by the activation of SHIP1, which
dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger
in the PI3K pathway. The resulting decrease in PIP3 levels leads to the inactivation of Akt, a
downstream effector of PI3K. The inactivation of Akt, in turn, affects the expression of
apoptosis-related proteins, ultimately leading to programmed cell death.
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Pelorol's dual action on the PI3K/Akt signaling pathway.

Experimental Protocols
Isolation from Dactylospongia elegans

The following protocol is based on the method described for the isolation of Pelorol from the
marine sponge Dactylospongia elegans.

1. Extraction:

o Freeze-dried and ground sponge material (approximately 100-200 g) is extracted with

methanol at room temperature.
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e The methanol extract is concentrated under reduced pressure to yield a crude extract.
e The crude extract is then partitioned between n-hexane and methanol.

2. Chromatographic Separation:

e The n-hexane soluble fraction is subjected to silica gel column chromatography.

e The column is eluted with a gradient of n-hexane and ethyl acetate.

e Fractions are collected and monitored by thin-layer chromatography (TLC).

» Fractions containing Pelorol are pooled and concentrated.

3. Purification:

e The enriched fractions are further purified by preparative high-performance liquid
chromatography (HPLC) on a C18 reversed-phase column.

» Elution with a suitable solvent system (e.g., methanol/water or acetonitrile/water) yields pure

Pelorol.

Total Synthesis of (-)-Pelorol

The enantioselective total synthesis of (-)-Pelorol has been achieved from the commercially
available starting material (+)-sclareolide. A key step in the synthesis is a Friedel-Crafts-type
cyclization to form the tetracyclic core. The following is a generalized workflow based on
reported syntheses.[4]

Degradation & Friedel-Crafts

Oxidation ivati pling Cyclization ) ) i
(+)-Sclareolide 2 Tetracyclic Intermediate -)-Pelorol
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Generalized workflow for the total synthesis of (-)-Pelorol.

Key Synthetic Steps:
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e Preparation of the Drimane Moiety: (+)-Sclareolide is converted to a suitable drimane
derivative, such as drimanaldehyde, through a series of degradation and oxidation reactions.

o Coupling with the Aromatic Ring: The drimane derivative is coupled with a functionalized
aromatic piece, for example, via a Suzuki coupling reaction.

» Friedel-Crafts Cyclization: The coupled product undergoes an intramolecular Friedel-Crafts-
type cyclization, often promoted by a Lewis acid such as tin(IV) chloride (SnCl4), to construct
the tetracyclic core of Pelorol.

» Final Functional Group Manipulations: The synthesis is completed by functional group
interconversions, which typically involve the demethylation of methoxy groups on the
aromatic ring to yield the final catechol moiety of (-)-Pelorol.

Conclusion

Pelorol stands as a compelling natural product with a unique chemical structure and significant
therapeutic potential. Its ability to modulate the PISK/Akt signaling pathway through a dual
mechanism of SHIP1 activation and PI3K inhibition makes it an attractive lead compound for
the development of novel anticancer agents. The detailed experimental protocols for its
isolation and synthesis provided herein are intended to facilitate further research into this
fascinating molecule and its biological activities. As our understanding of the intricate signaling
pathways in human diseases continues to grow, natural products like Pelorol will undoubtedly
play a crucial role in the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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